molecular formula C7H10FNO2 B8636566 2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

Cat. No. B8636566
M. Wt: 159.16 g/mol
InChI Key: NBTJRSDVRLPEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

EXAMPLE 37A (11.5 g) in dichloromethane (40 mL) in a polypropylene bottle was treated with 70% hydrogen fluoride-pyridine (10.4 mL) dropwise at 0° C. The solution was allowed to warm to room temperature over 3 hours, and stirred for an additional 1.5 hours. The reaction mixture was diluted with ethyl acetate (200 mL) and poured into saturated aqueous NaHCO3. Additional solid NaHCO3 was used carefully until bubbling ceased. The organic layer was isolated, and the aqueous layer was extracted with additional ethyl acetate three times (150 mL each). The combined organic layers were washed with 5% HCl (50 mL each, twice), brine, dried over MgSO4, filtered and concentrated to give the desired product which was used directly in the next step.
[Compound]
Name
EXAMPLE 37A
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[FH:7].C([O-])(O)=[O:9].[Na+].[C:13](OCC)(=[O:15])[CH3:14]>ClCCl>[F:7][C:4]1([CH:5]([OH:9])[C:6]#[N:1])[CH2:14][CH2:13][O:15][CH2:2][CH2:3]1 |f:0.1,2.3|

Inputs

Step One
Name
EXAMPLE 37A
Quantity
11.5 g
Type
reactant
Smiles
Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
N1=CC=CC=C1.F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ethyl acetate three times (150 mL each)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% HCl (50 mL each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice), brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1(CCOCC1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.